2-Bromo-n-(2-methylphenyl)acetamide
Overview
Description
2-Bromo-n-(2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 2-bromo-2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-n-(2-methylphenyl)acetamide can be synthesized through the bromination of n-(2-methylphenyl)acetamide. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form n-(2-methylphenyl)acetamide by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include n-(2-methylphenyl)acetamide derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is n-(2-methylphenyl)acetamide.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromo-n-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-n-(4-methylphenyl)acetamide: Similar in structure but with the bromine atom at the 4-position instead of the 2-position.
2-Iodo-n-(2-methylphenyl)acetamide: Similar structure with an iodine atom replacing the bromine atom.
2-Bromo-n-phenethyl-acetamide: Similar structure with a phenethyl group instead of a 2-methylphenyl group.
Uniqueness
2-Bromo-n-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the bromine atom and the presence of the 2-methylphenyl group confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-bromo-N-(2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPWFVMBCQRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277043 | |
Record name | 2-bromo-n-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-69-4 | |
Record name | 5332-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-n-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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